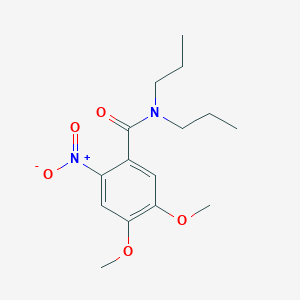
4-(4-ethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-ethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, also known as EPTT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPTT is a triazole derivative that possesses a thiol group, and its unique chemical structure has made it a subject of interest for researchers.
Mécanisme D'action
The mechanism of action of 4-(4-ethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to act by inhibiting various enzymes and pathways in the body. It has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. 4-(4-ethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
4-(4-ethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has been shown to have various biochemical and physiological effects on the body. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. 4-(4-ethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has also been shown to reduce oxidative stress and inflammation in the body. It has been reported to increase the levels of glutathione, an antioxidant that protects cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-ethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments, including its high solubility in water and organic solvents, and its stability under various conditions. However, 4-(4-ethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has some limitations, including its low bioavailability and poor absorption in the body. These limitations can be overcome by using various drug delivery systems, such as nanoparticles and liposomes.
Orientations Futures
There are several future directions for research on 4-(4-ethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol. One area of research is the development of novel drug delivery systems that can improve the bioavailability and pharmacokinetics of 4-(4-ethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol. Another area of research is the investigation of the molecular mechanisms underlying the anticancer and antimicrobial properties of 4-(4-ethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol. Furthermore, the potential applications of 4-(4-ethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in agriculture and material science require further exploration. Overall, 4-(4-ethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a promising compound that has the potential to provide significant benefits in various fields of research.
Méthodes De Synthèse
4-(4-ethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol can be synthesized using various methods, including the reaction of 4-ethylbenzaldehyde and phenylhydrazine in the presence of acetic acid, followed by the reaction with carbon disulfide and sodium hydroxide. Another method involves the reaction of 4-ethylphenyl hydrazine and phenyl isothiocyanate in the presence of ethanol. The synthesis of 4-(4-ethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a complex process that requires careful attention to detail to obtain a high yield of the compound.
Applications De Recherche Scientifique
4-(4-ethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 4-(4-ethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has been shown to possess antimicrobial, antiviral, and anticancer properties. It has been reported to exhibit potent inhibitory activity against various cancer cell lines, including breast, lung, and colon cancer. In material science, 4-(4-ethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has been used in the synthesis of nanoparticles and as a corrosion inhibitor. In agriculture, 4-(4-ethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has been used as a fungicide and insecticide.
Propriétés
IUPAC Name |
4-(4-ethylphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-2-12-8-10-14(11-9-12)19-15(17-18-16(19)20)13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAPNMVMQPZCEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-[(4-iodobenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5822672.png)

![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5822688.png)


![4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5822722.png)
![N-(3-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B5822730.png)
![3-[4-(dimethylamino)phenyl]-2-(2-fluorophenyl)acrylonitrile](/img/structure/B5822737.png)





![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide](/img/structure/B5822788.png)